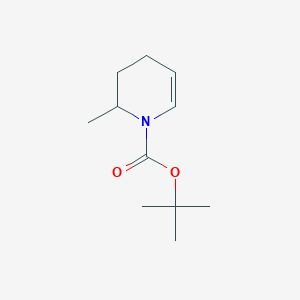
4,6-Dichloro-2-quinolinecarboxylic acid
Descripción general
Descripción
4,6-Dichloro-2-quinolinecarboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO2 . It has a molecular weight of 242.06 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 4,6-Dichloro-2-quinolinecarboxylic acid is 1S/C10H5Cl2NO2/c11-5-1-2-8-6 (3-5)7 (12)4-9 (13-8)10 (14)15/h1-4H, (H,14,15) . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Anticancer Activity
A study by Bhatt et al. (2015) demonstrated the microwave-assisted synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, showcasing the efficiency of this method in shortening reaction times and improving yields. The synthesized compounds exhibited significant anticancer activity against various carcinoma cell lines, suggesting potential as novel anticancer agents. This highlights the compound's utility in the development of new therapeutic agents through efficient synthetic processes (Bhatt, Agrawal, & Patel, 2015).
Structural Studies of Quinoline-Derived Oligoamides
Research by Jiang et al. (2003) focused on the design, synthesis, and structural characterization of helical, quinoline-derived oligoamide foldamers. These studies, conducted through single-crystal X-ray diffraction and NMR, revealed the compounds' bent and helical conformations, offering insights into their structural stability and potential applications in material science and molecular engineering (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Herbicide Resistance Studies
Yasuor et al. (2012) explored the resistance mechanisms of Echinochloa phyllopogon to quinclorac, a herbicide structurally related to 4,6-Dichloro-2-quinolinecarboxylic acid. The study identified multiple resistance mechanisms, including cytochrome P450-mediated detoxification and insensitivity to herbicide-induced ethylene production, contributing to our understanding of herbicide resistance and its management (Yasuor, Milan, Eckert, & Fischer, 2012).
Photovoltaic Applications
A study by Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives. The research demonstrated these compounds' potential in organic–inorganic photodiode fabrication, indicating the utility of quinoline derivatives in the development of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4,6-dichloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(12)4-9(13-8)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYSXQKAWAUVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733692 | |
| Record name | 4,6-Dichloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-quinolinecarboxylic acid | |
CAS RN |
902742-67-0 | |
| Record name | 4,6-Dichloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)





![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)





